4-[4-(benzyloxy)phenyl]-2-(4-chlorobenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
4-[4-(Benzyloxy)phenyl]-2-(4-chlorobenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a synthetic organic compound that belongs to the class of triazolone derivatives. This compound is characterized by its complex structure, which includes a triazolone ring, a benzyloxyphenyl group, and a chlorobenzyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(benzyloxy)phenyl]-2-(4-chlorobenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps:
Formation of the Triazolone Ring: The triazolone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Benzyloxyphenyl Group: This step involves the nucleophilic substitution reaction where a benzyloxy group is introduced to the phenyl ring. This can be achieved using benzyl chloride and a suitable base.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the triazolone intermediate reacts with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the triazolone ring or the chlorobenzyl group, potentially leading to the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 4-[4-(benzyloxy)phenyl]-2-(4-chlorobenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and receptor binding. Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activities such as antimicrobial, antifungal, or anticancer effects, making it a subject of interest for drug development.
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its derivatives may serve as intermediates in the production of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 4-[4-(benzyloxy)phenyl]-2-(4-chlorobenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
4-[4-(Methoxy)phenyl]-2-(4-chlorobenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one: Similar structure but with a methoxy group instead of a benzyloxy group.
4-[4-(Benzyloxy)phenyl]-2-(4-fluorobenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one: Similar structure but with a fluorobenzyl group instead of a chlorobenzyl group.
Uniqueness
The uniqueness of 4-[4-(benzyloxy)phenyl]-2-(4-chlorobenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzyloxy and chlorobenzyl groups provides a unique profile for interactions with biological targets and chemical reactivity.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-5-methyl-4-(4-phenylmethoxyphenyl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2/c1-17-25-26(15-18-7-9-20(24)10-8-18)23(28)27(17)21-11-13-22(14-12-21)29-16-19-5-3-2-4-6-19/h2-14H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXKUXXJPIZWIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)OCC3=CC=CC=C3)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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